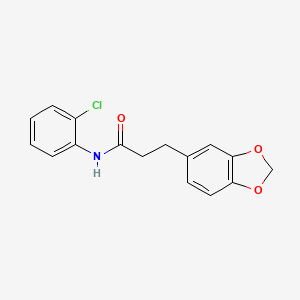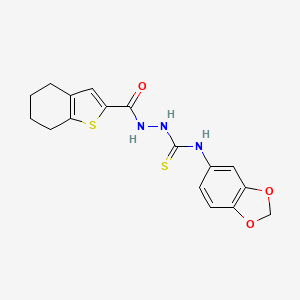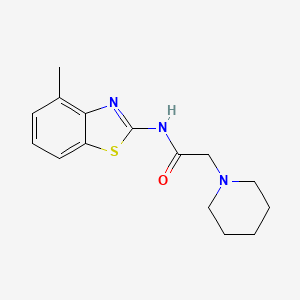![molecular formula C16H14N2O4S B4609881 N-[2-(benzoylamino)-3-(2-thienyl)acryloyl]glycine](/img/structure/B4609881.png)
N-[2-(benzoylamino)-3-(2-thienyl)acryloyl]glycine
Übersicht
Beschreibung
N-[2-(benzoylamino)-3-(2-thienyl)acryloyl]glycine is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06742811 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
N-(benzyloxycarbonyl)glycine, a related compound, has been found to exhibit superior anticonvulsant activities compared to glycine, particularly in the maximal electroshock (MES) test, a convulsive model where glycine is inactive. Among its derivatives, N-(benzyloxycarbonyl)glycine benzylamide was the most potent, showing activity comparable to the drug phenytoin and effectiveness in suppressing tonic seizures in various chemically induced models (Geurts, Poupaert, Scriba, & Lambert, 1998).
Role in Detoxification
Mitochondrial acyl CoA:glycine N-acyl transferase (ACGNAT) from human liver, which is responsible for the detoxification of various endogenous and xenobiotic acyl CoA's, shows activity with benzoyl CoA, a similar compound to N-[2-(benzoylamino)-3-(2-thienyl)acryloyl]glycine. This enzyme plays a crucial role in the detoxification process (Mawal & Qureshi, 1994).
Inhibitory Effects on Aldose Reductase
N-[[(substituted amino)phenyl]sulfonyl]glycines, structurally similar to this compound, were found effective as inhibitors of rat lens aldose reductase, a key enzyme implicated in diabetic complications. These compounds, especially the ones with benzoylamino substituents, have shown substantial potency (Mayfield & Deruiter, 1987).
Corrosion Inhibition
A glycine derivative, 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride, was used as an effective inhibitor for mild steel corrosion in acidic solutions. Its performance was significantly better than glycine itself, indicating the potential use of similar glycine derivatives, such as this compound, in corrosion control (Amin & Ibrahim, 2011).
Glycine Conjugation in Detoxification
Glycine conjugation in bovine liver mitochondria was observed with several benzoic acid derivatives, which are structurally related to this compound. This process is essential for the detoxification of aromatic and arylacetic acids, suggesting a potential role for similar compounds in metabolic detoxification pathways (Kasuya, Igarashi, & Fukui, 1996).
Eigenschaften
IUPAC Name |
2-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-14(20)10-17-16(22)13(9-12-7-4-8-23-12)18-15(21)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22)(H,18,21)(H,19,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBIYHSUBDYXMR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-fluorophenyl)-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4609801.png)
![methyl {6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4609821.png)



![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4609850.png)
![methyl 3-{[(6-phenylpyrimidin-4-yl)thio]methyl}benzoate](/img/structure/B4609853.png)
![N-[2-(benzylthio)ethyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B4609862.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4609865.png)
![2-{4-[(4-ethylphenoxy)methyl]benzoyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4609868.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]piperidine](/img/structure/B4609870.png)



